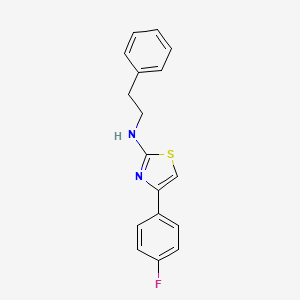

(4-(4-Fluorophenyl)(2,5-thiazolyl))(2-phenylethyl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluorophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2S/c18-15-8-6-14(7-9-15)16-12-21-17(20-16)19-11-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJFGZUNXWJMIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=NC(=CS2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring, followed by nucleophilic substitution reactions to introduce the desired substituents .

Industrial Production Methods

Industrial production methods for (4-(4-Fluorophenyl)(2,5-thiazolyl))(2-phenylethyl)amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(4-(4-Fluorophenyl)(2,5-thiazolyl))(2-phenylethyl)amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the molecule .

Scientific Research Applications

Medicinal Chemistry

The compound serves as a valuable building block in the synthesis of pharmaceutical agents. Its structure allows for modifications that can enhance biological activity against various targets.

Case Study: Acetylcholinesterase Inhibitors

Research has demonstrated that thiazole-containing compounds can exhibit potent acetylcholinesterase inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's. For instance, derivatives of thiazole have shown promising results in inhibiting acetylcholinesterase with IC50 values in the low micromolar range .

Antimicrobial Activity

The potential antimicrobial properties of (4-(4-Fluorophenyl)(2,5-thiazolyl))(2-phenylethyl)amine have been explored through various studies.

Data Table: Antimicrobial Activity

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|---|

| This compound | Staphylococcus aureus | 0.22 - 0.25 μg/mL | Effective against biofilm formation |

| This compound | Staphylococcus epidermidis | 0.22 - 0.25 μg/mL | Noted for synergistic effects |

These findings suggest that structural features of the compound enhance its antibacterial efficacy, making it a candidate for further development as an antimicrobial agent.

Antitumor Activity

The compound has also been evaluated for its potential anticancer properties.

Case Study: Cytotoxicity Assays

In vitro studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against human cancer cell lines such as MCF7 (breast cancer) and HT29 (colon cancer). The presence of electron-donating groups has been correlated with enhanced cytotoxicity, suggesting that modifications to the compound could improve its therapeutic potential .

Data Table: Antitumor Activity

| Compound | Cell Line | IC50 Value | Notes |

|---|---|---|---|

| This compound | MCF7 (Breast Cancer) | < 1.98 μM | Significant growth inhibition observed |

| This compound | HT29 (Colon Cancer) | < 1.61 μM | Enhanced by structural modifications |

Materials Science

The unique structure of this compound makes it suitable for developing new materials with specific electronic properties. Its application in organic electronics and photonics is being explored due to its potential to form stable thin films and its ability to act as a charge transport material.

Mechanism of Action

The mechanism of action of (4-(4-Fluorophenyl)(2,5-thiazolyl))(2-phenylethyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of “(4-(4-Fluorophenyl)(2,5-thiazolyl))(2-phenylethyl)amine,” its structural and functional attributes are compared to three analogous compounds (Table 1). These comparisons emphasize substituent effects, bioactivity, and metabolic stability.

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Key Insights

Substituent Effects on Bioactivity: The 4-fluorophenyl group in the target compound likely enhances receptor binding affinity compared to non-halogenated analogs (e.g., 4-phenyl derivatives) due to fluorine’s electronegativity and size. However, the absence of halogenation in “(2-Phenylethyl)(4-phenyl-1,3-thiazol-2-yl)amine” reduces metabolic stability but increases dopamine reuptake inhibition potency. Phenylethylamine vs. Benzylamine: Substitution with phenylethylamine (as in the target compound) instead of benzylamine may improve blood-brain barrier permeability, critical for CNS-targeting drugs.

Metabolic Stability :

- The 4-chlorophenyl analog exhibits higher metabolic stability (t₁/₂ ~8 h) than the target compound, attributed to chlorine’s stronger electron-withdrawing effect.

- Methoxy groups (e.g., in “(4-Methoxyphenyl)(2,5-thiazolyl)propylamine”) reduce oxidative metabolism but may lower potency due to steric hindrance.

Methodological Overlaps: Studies on marine actinomycetes highlight the use of LC/MS-based structural profiling to prioritize compounds with novel bioactivity, a method applicable to analyzing the target compound’s analogs. Data mining for substructures (e.g., thiazole cores) aligns with efforts to correlate chemical features with biological outcomes, as seen in carcinogenicity prediction models.

Biological Activity

(4-(4-Fluorophenyl)(2,5-thiazolyl))(2-phenylethyl)amine, identified by CAS number 497083-28-0, is a heterocyclic compound notable for its potential biological activities. It features a thiazole ring substituted with a 4-fluorophenyl group and a 2-phenylethylamine moiety. This compound has garnered attention in medicinal chemistry for its possible applications in treating various diseases, particularly due to its antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. A study on related thiazole compounds demonstrated their ability to inhibit the growth of various bacterial strains. The mechanism of action typically involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .

Anticancer Activity

The compound has been evaluated for its anticancer properties in several studies. In vitro assays have shown that it may induce apoptosis in cancer cell lines through mechanisms such as mitochondrial dysfunction and oxidative stress. For instance, compounds with similar structural motifs have been reported to lead to cell death in K562 leukemia cells by promoting mitochondrial permeability transition .

Case Study: K562 Cell Line

A notable study assessed the effects of thiazole derivatives on K562 cells, revealing that certain derivatives induced apoptosis at specific concentrations. The half-maximal effective concentration (EC50) was around 10 µM for some compounds in this series . This suggests that this compound could have a similar profile, warranting further investigation.

The biological activity of this compound is likely linked to its interaction with specific molecular targets. It may bind to enzymes or receptors involved in cell signaling pathways, modulating their activity and leading to various biological effects. Understanding these interactions is crucial for elucidating its therapeutic potential .

Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-(4-Fluorophenyl)(2,5-thiazolyl))(2-phenylethyl)amine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step coupling reactions. For example, thiazole ring formation can be achieved via Hantzsch thiazole synthesis using α-haloketones and thioureas. Fluorophenyl groups may be introduced via Suzuki-Miyaura cross-coupling under palladium catalysis . Optimization includes:

- Varying catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)).

- Adjusting solvent polarity (DMF for high-temperature reactions, THF for milder conditions).

- Monitoring reaction progress via TLC or LC-MS to identify intermediates.

Reference: Similar protocols for fluorinated thiazoles are detailed in .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolve aromatic protons (δ 6.5–8.5 ppm) and fluorophenyl substituents (¹⁹F NMR at δ -110 to -120 ppm).

- HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error.

- X-ray crystallography : Resolve stereochemistry and crystal packing (e.g., as in ).

- IR spectroscopy : Identify amine N-H stretches (~3300 cm⁻¹) and thiazole C=N bonds (~1600 cm⁻¹).

Q. What are the known biological targets or pathways associated with this compound?

- Methodological Answer : Based on structural analogs (e.g., triazole amines in ), potential targets include:

- Kinases : Screen using ATP-binding site assays.

- GPCRs : Use radioligand displacement assays (e.g., serotonin or dopamine receptors).

- Epigenetic regulators : Test inhibition of histone deacetylases (HDACs) via fluorometric assays.

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across studies involving this compound?

- Methodological Answer : Contradictions may arise from:

- Purity variations : Validate compound purity (>95%) via HPLC with UV/ELSD detection.

- Assay conditions : Standardize cell lines, incubation times, and solvent controls (DMSO <0.1%).

- Structural confirmation : Re-characterize batches using 2D NMR (COSY, HSQC) to rule out regioisomers .

Reference: Systematic validation frameworks, as in environmental studies , apply here.

Q. What computational methods predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model binding poses in target proteins (e.g., kinases).

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (GROMACS/AMBER).

- QSAR : Develop models using substituent electronic parameters (Hammett σ) and steric maps.

Reference: Theoretical frameworks in guide hypothesis-driven computational design.

Q. How can structure-activity relationship (SAR) studies focus on substituent effects?

- Methodological Answer :

- Thiazole modifications : Replace fluorine with Cl/CF₃ to assess electronic effects.

- Phenethyl chain variation : Introduce methyl branches or cyclopropane rings to probe steric tolerance.

- Bioisosteric replacements : Swap thiazole with oxazole or pyridine rings.

Reference: Substituent-dependent synthesis strategies in provide a template.

Q. What strategies optimize bioavailability and pharmacokinetics (PK) for in vivo studies?

- Methodological Answer :

- Prodrug design : Esterify amines to improve membrane permeability.

- Formulation : Use cyclodextrin complexes or lipid nanoparticles for enhanced solubility.

- PK profiling : Conduct LC-MS/MS plasma analysis post-IV/oral dosing in rodents to calculate t₁/₂ and AUC.

Methodological Design & Data Analysis

Q. How should environmental stability and degradation pathways be assessed?

- Methodological Answer :

- Hydrolytic stability : Incubate at pH 2–12 (37°C, 24h) and quantify degradation via UPLC.

- Photolysis : Expose to UV light (λ=254 nm) and monitor by HRMS for radical-mediated byproducts.

- Microbial degradation : Use soil slurry models (OECD 307) to track metabolite formation.

Reference: Environmental fate studies in inform experimental design.

Q. How can researchers design dose-response studies to address non-linear pharmacokinetics?

- Methodological Answer :

- Tiered dosing : Test 3–5 log concentrations in vitro, followed by 3–5 staggered doses in vivo.

- Mechanistic modeling : Apply Hill equations to fit efficacy vs. toxicity curves.

- Allometric scaling : Adjust doses between species using body surface area normalization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.